molecular formula C9H12IN3O2 B13620239 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13620239
M. Wt: 321.11 g/mol
InChI Key: JCDMLVDQDDWINX-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a cyclopropylamino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the iodo substituent, and finally, the attachment of the cyclopropylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(4-fluoro-1h-pyrazol-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodo substituent, which can influence its reactivity, biological activity, and potential applications. The iodo group may enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15)

InChI Key

JCDMLVDQDDWINX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=C(C=N2)I)C(=O)O

Origin of Product

United States

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